8-Thiabicyclo[3.2.1]octane-3-thiol
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Overview
Description
8-Thiabicyclo[3.2.1]octane-3-thiol: is a sulfur-containing bicyclic compound with the molecular formula C7H12S2. It is characterized by a unique bicyclic structure that includes a thiol group, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Thiabicyclo[3.2.1]octane-3-thiol typically involves the construction of the bicyclic framework followed by the introduction of the thiol group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diene with sulfur sources under high-pressure conditions can yield the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Thiabicyclo[3.2.1]octane-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the sulfur-containing functional groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified sulfur-containing compounds.
Substitution: Alkylated thiol derivatives.
Scientific Research Applications
8-Thiabicyclo[3.2.1]octane-3-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 8-Thiabicyclo[3.2.1]octane-3-thiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s bicyclic structure also contributes to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with similar bicyclic structure but different reactivity and applications.
8-Oxabicyclo[3.2.1]octane: An oxygen-containing analog used in different chemical contexts
Uniqueness
8-Thiabicyclo[3.2.1]octane-3-thiol is unique due to its sulfur content, which imparts distinct chemical properties such as the ability to form disulfide bonds. This makes it particularly valuable in studies related to sulfur chemistry and its biological implications .
Properties
IUPAC Name |
8-thiabicyclo[3.2.1]octane-3-thiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12S2/c8-5-3-6-1-2-7(4-5)9-6/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMMQRNGOCARPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1S2)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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